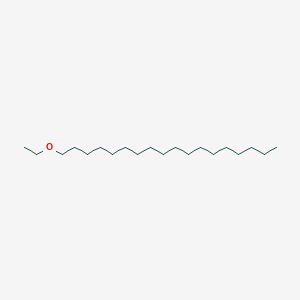
1-Ethoxyoctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxyoctadecane is an organic compound with the molecular formula C20H42O. It is an ether, characterized by the presence of an ethoxy group attached to an octadecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
1-Ethoxyoctadecane can be synthesized through several methods. One common synthetic route involves the reaction of octadecanol with ethyl iodide in the presence of a base, such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound and potassium iodide as a byproduct.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
1-Ethoxyoctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The ethoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide (HBr) can replace the ethoxy group with a bromine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethoxyoctadecane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it suitable for studying reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the behavior of ethers in biological systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals. Its stability and low reactivity make it an ideal component in various formulations.
Mécanisme D'action
The mechanism of action of 1-ethoxyoctadecane involves its interaction with molecular targets through its ether functional group. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their behavior and properties. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
1-Ethoxyoctadecane can be compared with other similar compounds, such as:
1-Methoxyoctadecane: This compound has a methoxy group instead of an ethoxy group. It exhibits similar chemical properties but may differ in reactivity and solubility.
Octadecane: Lacking the ether functional group, octadecane is a simple hydrocarbon. It is less reactive and has different physical properties compared to this compound.
1-Butoxyoctadecane: With a butoxy group, this compound has a longer alkyl chain attached to the oxygen atom. It may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific ether functional group and the length of its carbon chain, which influence its chemical behavior and applications.
Propriétés
IUPAC Name |
1-ethoxyoctadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h3-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLWHXRTXWIDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388471 |
Source


|
| Record name | 1-ethoxyoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-06-7 |
Source


|
| Record name | 1-ethoxyoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methylpropyl)amino]propanoate](/img/structure/B1622664.png)








